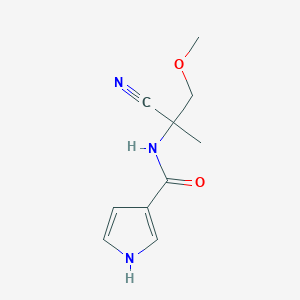![molecular formula C20H14ClNOS B2513296 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-11-0](/img/structure/B2513296.png)
2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a chemical compound with the molecular formula C20H14ClNOS . It is also known as "3-(1,3-benzothiazol-2-yl)benzyl 4-chlorophenyl ether" .
Synthesis Analysis
The synthesis of benzothiazoles, such as “2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole” consists of a benzothiazole ring attached to a phenyl ring through a methylene bridge. The phenyl ring is further substituted with a chlorophenoxy group .Scientific Research Applications
Sensing Applications
Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing metal cations and pH changes. For example, certain benzothiazole compounds exhibit high sensitivity to pH changes and selectivity towards metal cations, such as magnesium and zinc, which could be attributed to the unique properties of the fluorophenol moiety in these compounds (Tanaka et al., 2001). Another study highlighted the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent sensing of physiological pH, demonstrating its suitability for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Anticancer Activity
Benzothiazole derivatives have shown promising anticancer activity. The antitumor efficacy of these compounds has been evaluated across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Certain derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide, have demonstrated considerable anticancer activity, underscoring the potential of benzothiazole scaffolds in the development of new anticancer agents (Yurttaş et al., 2015).
Antimicrobial Activity
Benzothiazole derivatives have also been synthesized and assessed for their antimicrobial activity. Studies have shown that these compounds possess significant antibacterial and antifungal properties, suggesting their potential application as antimicrobial agents. The structural modifications in benzothiazole derivatives play a crucial role in enhancing their activity against various microbial strains (Srivastav et al., 2009), (Kendre et al., 2015).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been investigated for their corrosion inhibition properties. They have demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is critical (Salarvand et al., 2017).
Future Directions
properties
IUPAC Name |
2-[3-[(4-chlorophenoxy)methyl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKMCNJWSSNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


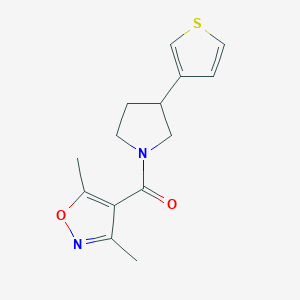


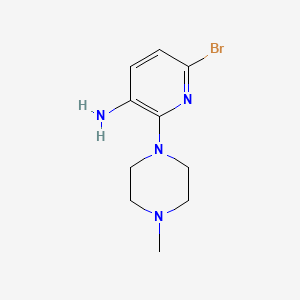
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)
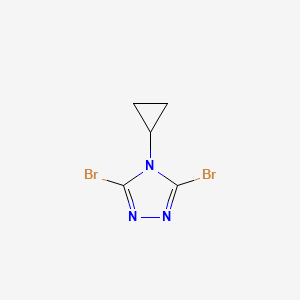
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
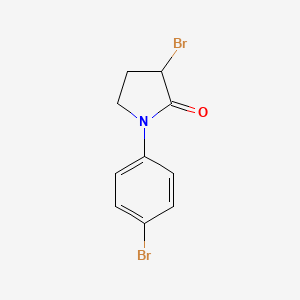
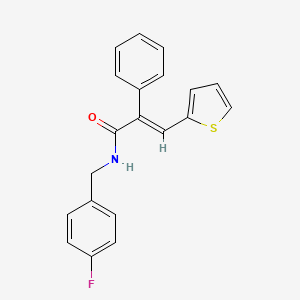
![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)
